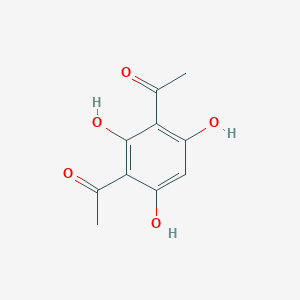

2,4-Diacetylphloroglucinol

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3-acetyl-2,4,6-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-4(11)8-6(13)3-7(14)9(5(2)12)10(8)15/h3,13-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFFQYJYNWXNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1O)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175995 | |

| Record name | 2,4-Diacetylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2161-86-6 | |

| Record name | 2,4-Diacetylphloroglucinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2161-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diacetylphloroglucinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002161866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diacetylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diacetylbenzene-1,3,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIACETYLPHLOROGLUCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XV4YYO3WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core of Biocontrol: An In-depth Technical Guide to 2,4-Diacetylphloroglucinol Biosynthesis in Pseudomonas

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diacetylphloroglucinol (DAPG) is a broad-spectrum antibiotic produced by several species of the bacterial genus Pseudomonas, most notably fluorescent pseudomonads such as P. fluorescens and P. protegens. This polyketide metabolite is a key determinant in the biocontrol activity of these bacteria against a wide range of plant pathogens, including fungi, oomycetes, and bacteria.[1][2][3] The ability of DAPG-producing Pseudomonas to suppress soil-borne diseases has made its biosynthetic pathway a subject of intense research, with implications for the development of novel bio-pesticides and therapeutic agents. This technical guide provides a comprehensive overview of the DAPG biosynthesis pathway, its intricate regulatory networks, and the experimental methodologies used to elucidate its function.

The DAPG Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of DAPG is orchestrated by the phl gene cluster, which is highly conserved among DAPG-producing pseudomonads.[1][4] The core biosynthetic pathway involves the conversion of three molecules of malonyl-CoA into the final product, this compound.

The key enzymatic steps are as follows:

-

Phloroglucinol (PG) Synthesis: The pathway is initiated by the type III polyketide synthase, PhlD , which catalyzes the condensation of three molecules of malonyl-CoA to form the precursor molecule, phloroglucinol (PG).[5][6][7]

-

First Acetylation: The enzyme complex PhlACB then catalyzes the first acetylation of PG, resulting in the formation of monoacetylphloroglucinol (MAPG).[5][6]

-

Second Acetylation: The same PhlACB enzyme complex is responsible for the second acetylation step, converting MAPG into the final product, this compound (DAPG).[5][6]

The genes encoding these enzymes, phlA, phlB, phlC, and phlD, are organized into a single operon, phlACBD, ensuring their coordinated expression.[5]

The phl Gene Cluster: Genetic Organization and Function

The phl gene cluster encompasses more than just the core biosynthetic genes. It also includes genes involved in regulation, transport, and degradation of DAPG. The typical organization of the phl locus is phlACBDEFGH.[2]

| Gene | Function |

| phlA | Part of the acetyltransferase complex that converts PG to MAPG and MAPG to DAPG.[5][6] |

| phlC | Part of the acetyltransferase complex that converts PG to MAPG and MAPG to DAPG.[5][6] |

| phlB | Part of the acetyltransferase complex that converts PG to MAPG and MAPG to DAPG.[5][6] |

| phlD | Type III polyketide synthase that synthesizes phloroglucinol (PG) from malonyl-CoA.[5][6][7] |

| phlE | Encodes a putative permease of the major facilitator superfamily, likely involved in DAPG efflux and resistance.[2] |

| phlF | Encodes a TetR-family transcriptional repressor that negatively regulates the phlACBD operon.[1][5][8] |

| phlG | Encodes a hydrolase that degrades DAPG to the less toxic monoacetylphloroglucinol (MAPG).[2][9][10] |

| phlH | Encodes a TetR-family transcriptional repressor that negatively regulates the phlG gene.[2] |

Quantitative Data on DAPG Biosynthesis

The production of DAPG is a tightly regulated and quantifiable process. Below are tables summarizing key quantitative data from various studies.

Table 1: Enzyme Kinetics of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| PhlD | Malonyl-CoA | 13 ± 1 | 0.4 ± 0.07 | [11] |

| PhlG | 2,4-DAPG | 140 | 33 | [9] |

Table 2: 2,4-DAPG Production in Pseudomonas fluorescens Wild-Type and Mutant Strains

| Strain | Relevant Genotype | 2,4-DAPG Production (µg/mL per OD600) | Reference |

| 2P24 | Wild-type | ~1.5 | [12] |

| ΔibaG | ibaG deletion mutant | ~0.5 | [12] |

| ΔpsrA | psrA deletion mutant | Significantly increased | [13] |

| ΔphlF | phlF deletion mutant | Enhanced severalfold | [8] |

| ΔphlH | phlH deletion mutant | Significantly decreased | [2] |

| ΔphlG | phlG deletion mutant | Significantly increased | [2] |

Regulation of DAPG Biosynthesis: A Complex Signaling Network

The biosynthesis of DAPG is not a constitutive process but is instead meticulously controlled by a hierarchical and interconnected regulatory network. This network integrates various internal and external signals to ensure that DAPG is produced at the appropriate time and in the correct amount.

Transcriptional Regulation

-

PhlF - The Gatekeeper Repressor: The TetR-family transcriptional repressor, PhlF , binds to the promoter region of the phlACBD operon, thereby preventing its transcription.[1][8] This repression is relieved by DAPG itself, which acts as an autoinducer by binding to PhlF and causing its dissociation from the DNA.[1][8] This positive feedback loop allows for a rapid increase in DAPG production once a certain threshold concentration is reached.

-

PhlH - Controlling Degradation: Another TetR-family repressor, PhlH , controls the expression of the phlG gene, which encodes the DAPG-degrading enzyme.[2] DAPG and its precursor MAPG can act as signaling molecules that modulate the binding of PhlH to its target, thereby activating the expression of phlG and leading to a negative feedback loop that fine-tunes DAPG levels.[2]

-

Global Regulators: Several global regulatory proteins also influence DAPG biosynthesis, including PsrA , which directly binds to the phlA promoter, and the sigma factors RpoS and RpoD .[13]

Post-Transcriptional Regulation: The Gac/Rsm Pathway

The Gac/Rsm (Global regulator of Antibiotic and Cyanide) signal transduction pathway is a major post-transcriptional regulatory system in Pseudomonas.[14]

-

Signal Perception: The sensor kinase GacS perceives an unknown environmental signal.

-

Phosphorylation Cascade: Upon activation, GacS autophosphorylates and then transfers the phosphate group to its cognate response regulator, GacA .

-

Activation of Small RNAs: Phosphorylated GacA activates the transcription of small non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ .

-

Sequestration of Repressor Proteins: These sRNAs bind to and sequester the translational repressor proteins RsmA and RsmE .

-

Translation of phl mRNA: In the absence of RsmA/E binding, the phlACBD mRNA is translated, leading to the production of DAPG biosynthetic enzymes.[14]

Experimental Protocols: A Guide to Key Methodologies

The elucidation of the DAPG biosynthesis pathway and its regulation has been made possible through a variety of molecular and biochemical techniques. Below are detailed protocols for some of the key experiments.

Construction of Isogenic Mutants in Pseudomonas

This protocol describes a general method for creating in-frame, unmarked gene deletions in Pseudomonas using a suicide vector and sacB-based counter-selection.

-

Primer Design and Amplification of Flanking Regions:

-

Design primers to amplify ~500 bp upstream and ~500 bp downstream of the target gene.

-

Incorporate restriction sites into the primers for subsequent cloning.

-

Perform PCR to amplify the upstream and downstream flanking regions from wild-type Pseudomonas genomic DNA.

-

-

Splicing by Overlap Extension (SOE) PCR:

-

Join the upstream and downstream fragments in a second PCR reaction using the outermost primers. The overlapping sequences of the internal primers will allow the fragments to anneal and be extended.

-

-

Cloning into a Suicide Vector:

-

Digest the SOE-PCR product and a suicide vector (e.g., pEX18Tc) with the appropriate restriction enzymes.

-

Ligate the SOE product into the suicide vector. The vector should contain a selectable marker (e.g., antibiotic resistance) and the sacB gene for counter-selection.

-

-

Transformation into E. coli and Conjugation into Pseudomonas:

-

Transform the ligation mixture into a suitable E. coli strain (e.g., DH5α).

-

Select for transformants on media containing the appropriate antibiotic.

-

Verify the construct by restriction digest and sequencing.

-

Transfer the suicide vector from E. coli to the target Pseudomonas strain via biparental or triparental mating.

-

-

Selection for Single Crossover Events:

-

Plate the conjugation mixture on a medium that selects for the Pseudomonas recipient and contains the antibiotic to which the suicide vector confers resistance. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

-

-

Counter-selection for Double Crossover Events:

-

Inoculate single crossover colonies into a non-selective liquid medium and grow overnight to allow for the second recombination event to occur.

-

Plate serial dilutions of the overnight culture onto a medium containing sucrose (e.g., 10-15%). The sacB gene product is toxic in the presence of sucrose, so only cells that have lost the vector backbone (through a second crossover) will survive.

-

-

Screening and Confirmation of Deletion Mutants:

-

Patch the sucrose-resistant colonies onto plates with and without the antibiotic to identify clones that have lost the vector.

-

Perform colony PCR using primers that flank the deleted gene to confirm the deletion. The PCR product from the mutant should be smaller than that from the wild-type.

-

Confirm the deletion by DNA sequencing.

-

Quantification of 2,4-DAPG by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the extraction and quantification of DAPG from bacterial cultures.

-

Sample Preparation:

-

Grow Pseudomonas strains in a suitable liquid medium (e.g., King's B broth) under appropriate conditions.

-

Centrifuge a known volume of the culture to pellet the cells.

-

Acidify the supernatant to pH 2.0 with concentrated HCl.

-

-

Extraction:

-

Extract the acidified supernatant twice with an equal volume of ethyl acetate.

-

Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen or in a rotary evaporator.

-

-

Resuspension and Filtration:

-

Resuspend the dried extract in a known volume of methanol.

-

Filter the resuspended extract through a 0.22 µm syringe filter to remove any particulate matter.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient of acetonitrile in water (both often acidified with a small amount of trifluoroacetic acid or formic acid). A typical gradient might start at 40% acetonitrile and increase to 100% over 15-20 minutes.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 270 nm (the approximate absorbance maximum for DAPG).

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of pure 2,4-DAPG.

-

Integrate the peak area corresponding to DAPG in the chromatograms of the samples.

-

Calculate the concentration of DAPG in the original culture by comparing the peak area to the standard curve, taking into account the dilution and concentration factors from the extraction process.

-

Electrophoretic Mobility Shift Assay (EMSA) for PhlF-DNA Binding

This protocol describes how to perform an EMSA to demonstrate the binding of the PhlF repressor protein to its DNA target sequence in the phlA promoter.

-

Preparation of the DNA Probe:

-

Synthesize two complementary oligonucleotides corresponding to the DNA region of interest (e.g., the phlO operator site).

-

Label one of the oligonucleotides at the 5' or 3' end with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., 32P).

-

Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.

-

Purify the labeled probe.

-

-

Protein Purification:

-

Clone the phlF gene into an expression vector (e.g., with a His-tag).

-

Overexpress the PhlF protein in E. coli.

-

Purify the PhlF protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Determine the protein concentration.

-

-

Binding Reaction:

-

Set up binding reactions in a small volume (e.g., 20 µL) containing:

-

Binding buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, glycerol).

-

A non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

-

A constant amount of the labeled DNA probe.

-

Increasing amounts of the purified PhlF protein.

-

-

For competition assays, add an excess of unlabeled specific competitor DNA (the same sequence as the probe) or non-specific competitor DNA to separate reactions before adding the protein.

-

Incubate the reactions at room temperature for 20-30 minutes.

-

-

Native Polyacrylamide Gel Electrophoresis (PAGE):

-

Prepare a non-denaturing polyacrylamide gel (e.g., 6% acrylamide) in a suitable running buffer (e.g., 0.5x TBE).

-

Pre-run the gel to equilibrate the temperature.

-

Load the binding reactions into the wells of the gel.

-

Run the gel at a constant voltage in the cold room (4°C) until the loading dye has migrated an appropriate distance.

-

-

Detection:

-

For biotin-labeled probes: Transfer the DNA from the gel to a positively charged nylon membrane. Detect the biotin-labeled DNA using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

-

For radioactively labeled probes: Dry the gel and expose it to a phosphor screen or X-ray film.

-

A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex.

-

Conclusion and Future Perspectives

The this compound biosynthesis pathway in Pseudomonas is a paradigm of secondary metabolite production, characterized by a well-defined enzymatic cascade and a sophisticated, multi-layered regulatory network. The information presented in this guide highlights the significant progress made in understanding this system, from the molecular genetics of the phl operon to the intricate signaling pathways that govern its expression.

For researchers and scientists, this knowledge provides a solid foundation for further investigations into the ecological roles of DAPG and the evolution of its biosynthesis. For drug development professionals, the DAPG pathway offers a potential source of novel antimicrobial compounds and a model system for studying the regulation of antibiotic production. Future research will likely focus on the discovery of new regulatory elements, the engineering of Pseudomonas strains for enhanced DAPG production, and the exploration of the therapeutic potential of DAPG and its derivatives. The continued elucidation of this fascinating biosynthetic pathway will undoubtedly pave the way for innovative applications in agriculture and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. The Use of Oligonucleotide Recombination to Generate Isogenic Mutants of Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Creation of stable Pseudomonas aeruginosa promoter–reporter fusion mutants using linear plasmid DNA transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Frontiers | Distribution of this compound Biosynthetic Genes among the Pseudomonas spp. Reveals Unexpected Polyphyletism [frontiersin.org]

- 7. An improved method for rapid generation of unmarked Pseudomonas aeruginosa deletion mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Interspecies signaling modulates the biosynthesis of antimicrobial secondary metabolites related to biological control activities of Pseudomonas fluorescens 2P24 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of the substrate specificity of PhlD, a type III polyketide synthase from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of this compound biosynthesis and biocontrol capacity by the BolA family protein IbaG in Pseudomonas fluorescens 2P24 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of this compound-Producing Pseudomonas fluorescens Strains in the Plant Rhizosphere by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of Interactions between the Transcriptional Repressor PhlF and Its Binding Site at the phlA Promoter in Pseudomonas fluorescens F113 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of 2,4-Diacetylphloroglucinol (2,4-DAPG)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of 2,4-Diacetylphloroglucinol (2,4-DAPG), a polyketide antibiotic with significant potential in agriculture and medicine. The document details the primary microbial producers, the genetic basis of its biosynthesis and regulation, quantitative production data, and detailed experimental protocols for its isolation and quantification.

Primary Natural Sources of 2,4-DAPG

2,4-DAPG is a secondary metabolite predominantly produced by soil-dwelling fluorescent bacteria of the genus Pseudomonas. These bacteria play a crucial role in the natural suppression of soil-borne plant pathogens. The ability to synthesize 2,4-DAPG is not ubiquitous among pseudomonads but is found in specific species and strains.

Key bacterial species known to produce 2,4-DAPG include:

-

Pseudomonas aurantiaca

-

Lysobacter gummosus

While the majority of 2,4-DAPG producers belong to the Pseudomonas fluorescens group, some studies have identified the biosynthetic genes in other bacteria, including some in the Betaproteobacteria class, suggesting a wider distribution than previously thought.[4][7]

Genetic Basis of 2,4-DAPG Biosynthesis and Regulation

The biosynthesis of 2,4-DAPG is orchestrated by a conserved gene cluster, commonly referred to as the phl locus.[8] This cluster typically spans approximately 8 kilobases and contains genes responsible for the synthesis, transport, and regulation of this antibiotic.

The core components of the phl gene cluster are:

-

phlACBD : This operon encodes the biosynthetic enzymes.[2][9]

-

PhlD : A type III polyketide synthase that catalyzes the initial step, the condensation of three molecules of malonyl-CoA to form the precursor phloroglucinol (PG).[2][5]

-

PhlA, PhlB, and PhlC : These proteins form a complex that sequentially acetylates phloroglucinol to monoacetylphloroglucinol (MAPG) and then to 2,4-DAPG.[2]

-

-

phlE : Encodes a putative efflux pump, likely involved in the transport of 2,4-DAPG out of the bacterial cell.

-

phlF : Encodes a TetR-family transcriptional repressor that negatively regulates the expression of the phlACBD operon. 2,4-DAPG itself acts as an autoinducer by binding to PhlF, thereby derepressing the operon and creating a positive feedback loop.

-

phlH : Encodes another transcriptional regulator that represses the expression of phlG.[10]

-

phlG : Encodes a hydrolase that can convert 2,4-DAPG back to MAPG.[4]

The regulation of the phl gene cluster is complex and can be influenced by various environmental cues and other bacterial metabolites.

Quantitative Production of 2,4-DAPG

The yield of 2,4-DAPG can vary significantly between different bacterial strains and is heavily influenced by cultivation conditions such as media composition, temperature, and aeration. The following table summarizes quantitative data on 2,4-DAPG production from various studies.

| Bacterial Strain | Cultivation Conditions | 2,4-DAPG Concentration | Reference |

| Pseudomonas fluorescens Q2-87 | Wheat rhizosphere (Ritzville silt loam) | 2.1 µg/g of root + rhizosphere soil | [3] |

| Pseudomonas fluorescens Q2-87(pPHL5122) (overproducing strain) | Wheat rhizosphere (Ritzville silt loam) | 2.4 µg/g of root + rhizosphere soil | [3] |

| Pseudomonas fluorescens Q2-87 | Wheat rhizosphere (Shano silt loam) | 0.47 µg/g of root + rhizosphere soil | [3] |

| Pseudomonas fluorescens Q2-87(pPHL5122) (overproducing strain) | Wheat rhizosphere (Shano silt loam) | 1.3 µg/g of root + rhizosphere soil | [3] |

| Pseudomonas fluorescens CHA0 | OSG medium, late exponential phase | ~100 µM | [11] |

| Pseudomonas sp. F113 | SA medium, 12°C | Maximum production (specific concentration not stated) | [12] |

| Pseudomonas fluorescens JM-1 | Pigment-producing medium, 28°C, 5 days | Not explicitly quantified, but production confirmed | [13] |

| Pseudomonas protegens DTU9.1 | KB malt agar, 30°C, 24h | Production detected by LC-MS | [14] |

Experimental Protocols

Cultivation of 2,4-DAPG-Producing Bacteria

Objective: To cultivate Pseudomonas species for the optimal production of 2,4-DAPG.

Materials:

-

Selected Pseudomonas strain

-

King's B (KB) medium, Pigment Production Medium (PPM), or S1 medium

-

Incubator shaker

Procedure:

-

Prepare the desired liquid medium (e.g., King's B broth).

-

Inoculate the medium with a fresh culture of the selected Pseudomonas strain.

-

Incubate the culture at a temperature between 25°C and 30°C with shaking (e.g., 180-200 rpm) for 24 to 72 hours. Optimal production is often observed in the late exponential to early stationary phase of growth.[11]

-

For solid media cultivation, streak the bacteria on agar plates of the chosen medium and incubate under the same temperature conditions.

Extraction of 2,4-DAPG from Bacterial Cultures

Objective: To extract 2,4-DAPG from liquid or solid bacterial cultures.

Materials:

-

Bacterial culture

-

Ethyl acetate

-

Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

-

Rotary evaporator or nitrogen evaporator

-

Methanol or acetonitrile

Procedure:

-

For liquid cultures: a. Acidify the bacterial culture to a pH of approximately 2.0 using HCl or TFA.[3][11] b. Transfer the acidified culture to a separatory funnel. c. Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate. d. Collect the upper ethyl acetate layer. e. Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.[3] f. Pool the ethyl acetate extracts.

-

For solid cultures: a. Macerate the agar culture in a suitable buffer or water. b. Centrifuge the mixture to pellet the agar and bacterial cells. c. Collect the supernatant and proceed with the liquid culture extraction protocol from step 1a.

-

Drying and Reconstitution: a. Evaporate the pooled ethyl acetate extracts to dryness using a rotary evaporator or under a stream of nitrogen. b. Reconstitute the dried extract in a small, known volume of methanol or acetonitrile for subsequent analysis.

Quantification of 2,4-DAPG by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of 2,4-DAPG in the prepared extracts.

Materials:

-

Reconstituted sample extract

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Trifluoroacetic acid (TFA)

-

2,4-DAPG analytical standard

Procedure:

-

Preparation of Mobile Phase: Prepare two mobile phases:

-

Mobile Phase A: Water with 0.1% phosphoric acid or 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% phosphoric acid or 0.1% TFA.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Detection Wavelength: 270 nm.[7]

-

Injection Volume: 20 µL.[7]

-

Gradient Elution: A common gradient starts with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute more hydrophobic compounds. An example gradient is a linear gradient from 10% to 100% acetonitrile over a set period.[14] An isocratic elution with a fixed ratio of acetonitrile and acidified water can also be used.[2]

-

-

Standard Curve: Prepare a series of dilutions of the 2,4-DAPG analytical standard in the mobile phase to create a standard curve of known concentrations versus peak area.

-

Sample Analysis: Inject the reconstituted sample extract into the HPLC system.

-

Quantification: Identify the 2,4-DAPG peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of 2,4-DAPG in the sample by comparing its peak area to the standard curve.

Mandatory Visualizations

Biosynthetic Pathway of 2,4-DAPG

Caption: Biosynthetic pathway of this compound.

Regulation of the phl Gene Cluster

Caption: Regulatory network of the phl gene cluster.

Experimental Workflow for 2,4-DAPG Extraction and Quantification

Caption: Workflow for 2,4-DAPG extraction and quantification.

References

- 1. mdpi.com [mdpi.com]

- 2. Posttranscriptional Regulation of this compound Production by GidA and TrmE in Pseudomonas fluorescens 2P24 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. frontiersin.org [frontiersin.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Pseudomonas protegens as a biocontrol agent against phytopathogenic fungi - mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Distribution of this compound Biosynthetic Genes among the Pseudomonas spp. Reveals Unexpected Polyphyletism [frontiersin.org]

- 8. Evolutionary History of the phl Gene Cluster in the Plant-Associated Bacterium Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RpoZ regulates 2,4-DAPG production and quorum sensing system in Pseudomonas fluorescens 2P24 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptional Regulator PhlH Modulates this compound Biosynthesis in Response to the Biosynthetic Intermediate and End Product - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. This compound producing Pseudomonas fluorescens JM-1 for management of ear rot disease caused by Fusarium moniliforme in Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Whole-Cell Biosensor for Detection of this compound (DAPG)-Producing Bacteria from Grassland Soil - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Diacetylphloroglucinol: A Technical Guide to its Discovery, History, and Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Diacetylphloroglucinol (2,4-DAPG) is a phenolic secondary metabolite produced by various soil bacteria, most notably certain strains of fluorescent Pseudomonas species. This compound has garnered significant attention in the scientific community for its broad-spectrum antibiotic properties, playing a crucial role in the biological control of plant pathogens. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, mechanism of action, and key experimental protocols related to 2,4-DAPG.

Discovery and History

The antibiotic properties of certain fluorescent Pseudomonas strains were recognized for their ability to suppress soilborne plant pathogens. The identification of this compound as a key active compound was a significant breakthrough in understanding these suppressive phenomena. Early research focused on isolating and characterizing the antimicrobial substances produced by these bacteria. For instance, Pseudomonas sp. strain F113, isolated from the rhizosphere of sugar beets, was shown to produce an antibiotic compound that was later identified as 2,4-DAPG[1]. This discovery paved the way for more in-depth studies into its biosynthesis, genetic regulation, and mode of action. It is now established that 2,4-DAPG is a major factor in the natural suppression of diseases like take-all of wheat, black root rot of tobacco, and tomato wilt, caused by various fungal pathogens[2].

Producing Organisms: 2,4-DAPG is primarily produced by Gram-negative bacteria, including:

-

Pseudomonas fluorescens[3]

-

Pseudomonas protegens[3]

-

Pseudomonas aurantiaca[3]

-

Lysobacter gummosus[3]

-

Recently, the biosynthetic cluster for 2,4-DAPG has also been identified in strains of Chromobacterium vaccinii[4].

Biosynthesis and Regulation

The biosynthesis of 2,4-DAPG is a well-characterized process involving a conserved gene cluster known as the phl locus.

The phl Gene Cluster

The core biosynthetic genes are organized in the phlACBD operon[5][6].

-

phlD: Encodes a type III polyketide synthase that catalyzes the initial step, the condensation of three molecules of malonyl-CoA to form the precursor phloroglucinol (PG)[5].

-

phlA, phlB, phlC: The products of these genes form a complex that catalyzes the two subsequent acetylation steps, converting PG to monoacetylphloroglucinol (MAPG) and finally to 2,4-DAPG[5][6].

-

phlE: Located downstream of phlD, this gene encodes a putative efflux pump of the major facilitator superfamily, likely involved in the transport of 2,4-DAPG out of the bacterial cell[5][6].

-

phlF: This gene, oriented divergently from the phlACBD operon, encodes a transcriptional repressor of the TetR family that regulates the expression of the biosynthetic genes[2][6].

-

phlG: Encodes a hydrolase that can degrade 2,4-DAPG[5].

-

phlH: Encodes another TetR family transcriptional regulator that represses the expression of phlG[5].

Regulatory Pathways

The production of 2,4-DAPG is tightly regulated through a sophisticated network involving both pathway-specific and global regulatory elements.

-

Autoinduction: 2,4-DAPG itself acts as an autoinducer of its own synthesis. It binds to the PhlF repressor, releasing its inhibition on the phlACBD promoter and thus upregulating its own production in a positive feedback loop[2][7][8].

-

Feedback Regulation by PhlH: The PhlH regulator represses the phlG gene, which encodes an enzyme that degrades 2,4-DAPG. The end product 2,4-DAPG and the intermediate MAPG can act as signaling molecules that modulate the binding of PhlH to its target, thereby activating the expression of phlG and creating a negative feedback loop to control the levels of 2,4-DAPG[5].

-

Global Regulation: The Gac/Rsm signaling cascade also plays a crucial post-transcriptional role in regulating 2,4-DAPG biosynthesis[9][10].

A diagram of the 2,4-DAPG biosynthetic pathway and its regulation is presented below.

Caption: Biosynthesis and regulation of 2,4-DAPG.

Mechanism of Action

2,4-DAPG exhibits a broad spectrum of activity against bacteria, fungi, oomycetes, and nematodes[2][11]. Its primary mode of action is the disruption of cellular membranes and energy metabolism.

-

Proton Ionophore: In fungi and other eukaryotes, 2,4-DAPG acts as a proton ionophore, dissipating the proton gradient across the inner mitochondrial membrane. This uncouples oxidative phosphorylation from ATP synthesis, leading to a depletion of cellular energy and growth inhibition[12][13].

-

Membrane Permeabilization: In bacteria, 2,4-DAPG increases the permeability of the cell membrane, leading to leakage of intracellular components and cell death[14][15]. Atomic force microscopy has shown that it causes disturbances in the outer membrane of E. coli and signs of intracellular leakage in S. aureus[14][15].

-

Inhibition of Quorum Sensing: At subinhibitory concentrations, 2,4-DAPG can interfere with quorum sensing (QS) systems in bacteria. It has been shown to reduce the biosynthesis of acyl-homoserine lactones (AHLs) in Pectobacterium carotovorum in a dose-dependent manner[14][15][16].

-

Effects on Plant Development: 2,4-DAPG can also influence plant root architecture by interacting with auxin-dependent signaling pathways. It has been observed to inhibit primary root growth and stimulate the formation of lateral roots in tomato seedlings[17].

A diagram illustrating the proposed modes of action of 2,4-DAPG is provided below.

Caption: Proposed mechanisms of action of 2,4-DAPG.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and production of 2,4-DAPG.

Table 1: Antimicrobial Activity of 2,4-DAPG

| Target Organism | Assay Type | Concentration (µg/mL) | Reference |

| Staphylococcus aureus 209P | MIC | Not specified | [14] |

| Staphylococcus aureus 209P | Bactericidal | 7.2 | [14] |

| Escherichia coli K12 | MIC | Not specified | [14] |

| Candida albicans ATCC 10231 | Biofilm biomass reduction (50%) | 125 | [18] |

| Candida albicans ATCC 10231 | Biofilm metabolic activity reduction (50%) | 125 | [18] |

| Pythium ultimum var. sporangiiferum | EC50 (mycelial growth) | Varies (e.g., 16-40) | [19] |

| Ralstonia solanacearum | Cell viability decrease | 90 | [20] |

Table 2: Production of 2,4-DAPG by Different Systems

| Producing System | Conditions | Yield | Reference |

| Engineered E. coli | Fed-batch fermentation, 36h induction | 179 mg/L | [21] |

| Pseudomonas fluorescens Q2-87 | Wheat rhizosphere (Ritzville silt loam) | 2.1 µg/g of root + soil | [22] |

| P. fluorescens Q2-87 (overproducing strain) | Wheat rhizosphere (Ritzville silt loam) | 2.4 µg/g of root + soil | [22] |

| P. fluorescens Q2-87 | Wheat rhizosphere (Shano silt loam) | 0.47 µg/g of root + soil | [22] |

| P. fluorescens Q2-87 (overproducing strain) | Wheat rhizosphere (Shano silt loam) | 1.3 µg/g of root + soil | [22] |

| Pseudomonas sp. F113 | Optimal (12°C, specific carbon sources) | Maximum at 12°C | [1] |

Experimental Protocols

This section details methodologies for key experiments related to the study of 2,4-DAPG.

Isolation and Purification of 2,4-DAPG from Bacterial Cultures

This protocol is adapted from methodologies described for Pseudomonas species[1][19][20][22].

-

Cultivation: Inoculate the producing bacterial strain (e.g., Pseudomonas protegens) in a suitable liquid medium (e.g., LB broth) and incubate for 24-60 hours with shaking[16][22]. For agar cultures, spread the inoculum on the surface of a suitable agar medium (e.g., Yeast Malt agar)[22].

-

Extraction:

-

Liquid Culture: Acidify the culture supernatant to approximately pH 2.0. Extract the acidified supernatant twice with an equal volume of ethyl acetate[20][22].

-

Agar Culture: Excise agar plugs, section them, and extract with 80% acetone with shaking. Filter the extract, evaporate the acetone, acidify the remaining aqueous solution to pH 2.0, and then extract with ethyl acetate[22].

-

Soil/Rhizosphere: Perform an initial extraction with 80% acetone at an acidic pH to remove interfering polar soil components. After filtration and evaporation, proceed with the ethyl acetate extraction as described for liquid cultures[22].

-

-

Drying and Concentration: Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract[20].

-

Purification:

-

Identification and Quantification:

-

Thin-Layer Chromatography (TLC): Monitor the fractions for the presence of 2,4-DAPG using TLC plates and a suitable mobile phase. Visualize spots under UV light (254 nm)[20][23].

-

Spectroscopy: Confirm the identity of the purified compound using UV-Vis spectrophotometry, FT-IR, and NMR spectroscopy[20]. Mass spectrometry (e.g., GC-MS) can be used to determine the molecular weight and fragmentation pattern[20].

-

Quantification: Quantify the amount of 2,4-DAPG using a calibrated HPLC system with a photodiode array detector[1][19].

-

A workflow diagram for the isolation and identification of 2,4-DAPG is shown below.

Caption: Workflow for the isolation and identification of 2,4-DAPG.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on standard microdilution methods[14].

-

Inoculum Preparation: Grow the target bacterial strain to the mid-log phase in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the culture to a final concentration of approximately 10^6 CFU/mL.

-

Serial Dilutions: Prepare a series of twofold dilutions of 2,4-DAPG in the broth in a 96-well microtiter plate.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (no 2,4-DAPG) and a negative control (no bacteria).

-

Incubation: Incubate the plate at the optimal temperature for the target microorganism (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of 2,4-DAPG at which no visible growth of the microorganism is observed.

-

MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and plate it onto a suitable agar medium. Incubate the plates for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Quantification of 2,4-DAPG-Producing Bacteria using Real-Time PCR

This method allows for the quantification of the population of 2,4-DAPG-producing bacteria in environmental samples by targeting the phlD gene[24][25].

-

DNA Extraction: Extract total DNA from the environmental sample (e.g., soil, rhizosphere).

-

Primer Design: Design and optimize primers specific to a conserved region of the phlD gene.

-

Real-Time PCR: Perform real-time PCR using a SYBR Green-based assay. The reaction mixture typically includes the DNA template, phlD-specific primers, and SYBR Green master mix.

-

Standard Curve: Generate a standard curve by running the real-time PCR assay on a dilution series of a known quantity of plasmid DNA containing the phlD gene or genomic DNA from a known phlD+ strain.

-

Quantification: Quantify the number of phlD gene copies in the environmental sample by comparing the threshold cycle (Ct) values to the standard curve. This can then be correlated to the population size of 2,4-DAPG-producing bacteria.

References

- 1. Isolation of this compound from a Fluorescent Pseudomonad and Investigation of Physiological Parameters Influencing Its Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Identification of this compound production in the genus Chromobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcriptional Regulator PhlH Modulates this compound Biosynthesis in Response to the Biosynthetic Intermediate and End Product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of a gene cluster for synthesis of the polyketide antibiotic this compound from Pseudomonas fluorescens Q2-87 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Autoinduction of this compound biosynthesis in the biocontrol agent Pseudomonas fluorescens CHA0 and repression by the bacterial metabolites salicylate and pyoluteorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cross Talk between this compound-Producing Biocontrol Pseudomonads on Wheat Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.asm.org [journals.asm.org]

- 11. This compound producing Pseudomonas fluorescens JM-1 for management of ear rot disease caused by Fusarium moniliforme in Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Bacterial-Derived Plant Protection Metabolite this compound: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bacterial-Derived Plant Protection Metabolite this compound: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. This compound alters plant root development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 20. Characterization and Assessment of 2, 4-Diacetylphloroglucinol (DAPG)-Producing Pseudomonas fluorescens VSMKU3054 for the Management of Tomato Bacterial Wilt Caused by Ralstonia solanacearum | MDPI [mdpi.com]

- 21. Biosynthesis of this compound from glucose using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. researchgate.net [researchgate.net]

- 24. Quantification of this compound-Producing Pseudomonas fluorescens Strains in the Plant Rhizosphere by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

The phlD Gene Cluster: A Technical Guide to the Synthesis of 2,4-Diacetylphloroglucinol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the phlD gene cluster and its central role in the biosynthesis of the broad-spectrum antibiotic, 2,4-diacetylphloroglucinol (2,4-DAPG). This document details the genetic organization, biosynthetic pathway, regulatory networks, and key experimental protocols relevant to the study of this important secondary metabolite.

The phl Gene Cluster: Genetic Organization and Function

The biosynthesis of 2,4-DAPG is orchestrated by a conserved set of genes, collectively known as the phl gene cluster. This cluster typically spans approximately 8 kb and is found in various species of fluorescent Pseudomonas, renowned for their biocontrol properties.[1][2][3] The core components of this cluster are essential for the production, regulation, and transport of 2,4-DAPG.

The genes within the phl cluster are generally organized into distinct transcriptional units. The biosynthetic operon, phlACBD, is responsible for the enzymatic synthesis of 2,4-DAPG.[4] This operon is flanked by regulatory and transport-related genes, including phlF, which encodes a transcriptional repressor, and phlE, which is believed to encode an efflux pump.[4] Additional regulatory elements, such as phlH, and a gene of unknown function, phlI, are also associated with the cluster.[1][2][5]

Table 1: Components of the phl Gene Cluster in Pseudomonas fluorescens

| Gene | ORF Length (bp) | Protein Size (amino acids) | Predicted Protein Mass (kDa) | Putative Function |

| phlA | 1,080 | 360 | 37.9 | Acyl-CoA transferase subunit |

| phlC | 555 | 185 | 20.2 | Acyl-CoA transferase subunit |

| phlB | 1,038 | 346 | 37.1 | Acyl-CoA transferase subunit |

| phlD | 1,173 | 391 | 42.8 | Type III polyketide synthase |

| phlE | 1,365 | 455 | 48.9 | Efflux pump |

| phlF | 633 | 211 | 23.5 | Transcriptional repressor |

| phlG | - | - | - | 2,4-DAPG hydrolase |

| phlH | - | - | - | Transcriptional regulator |

Note: Data compiled from various sources. ORF length, protein size, and predicted mass may vary slightly between different Pseudomonas strains.

The 2,4-DAPG Biosynthetic Pathway

The synthesis of 2,4-DAPG is a multi-step enzymatic process initiated from primary metabolism. The pathway begins with the condensation of three molecules of malonyl-CoA, a key intermediate in fatty acid biosynthesis.

Caption: The biosynthetic pathway of 2,4-DAPG from malonyl-CoA.

The key enzyme, PhlD , a type III polyketide synthase, catalyzes the initial cyclization and aromatization of the three malonyl-CoA units to form the phloroglucinol (PG) core. Subsequently, the PhlA, PhlB, and PhlC proteins, which are thought to form an acetyltransferase complex, sequentially add two acetyl groups to the PG ring, yielding monoacetylphloroglucinol (MAPG) as an intermediate and finally 2,4-DAPG.

Regulation of the phl Gene Cluster

The expression of the phl gene cluster is tightly regulated to ensure the timely and appropriate production of 2,4-DAPG, which can be toxic to the producing organism at high concentrations. This regulation occurs primarily at the transcriptional level and involves a sophisticated network of repressors and inducers.

Caption: Regulatory network of the phl gene cluster.

The primary regulator of the phlACBD operon is the PhlF protein, a transcriptional repressor of the TetR family.[4][6] PhlF binds to a specific operator site, designated phO, located in the promoter region of the phlA gene, thereby blocking transcription.[4][6][7] The PhlF binding site contains a characteristic inverted repeat sequence.[4][7]

Interestingly, 2,4-DAPG itself acts as an autoinducer of its own synthesis.[6] At sufficient concentrations, 2,4-DAPG binds to the PhlF repressor, causing a conformational change that prevents it from binding to the phO operator site. This de-repression leads to the transcription of the phlACBD operon and a subsequent increase in 2,4-DAPG production, forming a positive feedback loop.

Another layer of regulation is provided by the PhlH protein, which controls the expression of PhlG , a hydrolase that degrades 2,4-DAPG.[5][8][9] PhlH acts as a repressor of phlG transcription.[5][8][9] Similar to PhlF, the repressive activity of PhlH is alleviated by the binding of 2,4-DAPG and its precursor, MAPG.[5][9] This creates a negative feedback loop where high levels of 2,4-DAPG induce its own degradation, allowing the cell to fine-tune the intracellular concentration of this potent antibiotic.

Quantitative Data on 2,4-DAPG Production

The production of 2,4-DAPG varies significantly among different Pseudomonas strains and is influenced by environmental factors such as nutrient availability and temperature. The table below summarizes 2,4-DAPG production levels reported for various strains.

Table 2: 2,4-DAPG Production by Various Pseudomonas Strains

| Strain | Growth Medium | Temperature (°C) | 2,4-DAPG Concentration (µg/mL or µg/g of root) | Reference |

| P. fluorescens Q2-87 | YM Broth | 22-24 | >100 µg/mL | [10] |

| P. fluorescens Q2-87 (on wheat roots) | Ritzville silt loam | - | 2.1 µg/g of root | [11] |

| P. fluorescens Q2-87(pPHL5122) (on wheat roots) | Ritzville silt loam | - | 2.4 µg/g of root | [11] |

| P. fluorescens F113 | - | 12 | Maximum production | [12] |

| P. fluorescens VSMKU3054 | - | - | MIC against R. solanacearum: 90 µg/mL | [13] |

Note: This table provides a selection of reported values and is not exhaustive. Direct comparison between studies may be challenging due to variations in experimental conditions.

Key Experimental Protocols

Quantification of 2,4-DAPG by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of 2,4-DAPG from bacterial cultures.

1. Sample Preparation and Extraction:

-

Centrifuge a known volume of bacterial culture (e.g., 10 mL) to pellet the cells.

-

Acidify the supernatant to pH 2.0 with an appropriate acid (e.g., trifluoroacetic acid).

-

Extract the acidified supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen or in a rotary evaporator.

-

Resuspend the dried extract in a known volume of the mobile phase (e.g., 1 mL of acetonitrile/water).

-

Filter the resuspended extract through a 0.22 µm syringe filter before HPLC analysis.

2. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid. A typical gradient might start at 40% acetonitrile and increase to 100% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 270 nm, the maximum absorbance of 2,4-DAPG.[14][15]

-

Quantification: Generate a standard curve using pure 2,4-DAPG of known concentrations. Calculate the concentration of 2,4-DAPG in the samples by comparing their peak areas to the standard curve.

Quantification of the phlD Gene by Real-Time PCR (qPCR)

This protocol provides a framework for quantifying the abundance of the phlD gene in environmental samples like soil or rhizosphere.

1. DNA Extraction:

-

Extract total genomic DNA from a known amount of soil or rhizosphere sample using a commercially available soil DNA extraction kit, following the manufacturer's instructions.

-

Quantify the extracted DNA using a spectrophotometer or a fluorometer.

2. qPCR Reaction Setup:

-

Prepare a reaction mixture containing:

-

SYBR Green qPCR master mix

-

Forward and reverse primers specific for the phlD gene

-

Template DNA (a dilution of the extracted genomic DNA)

-

Nuclease-free water

-

-

Include no-template controls (NTCs) to check for contamination.

-

Prepare a standard curve using a serial dilution of a plasmid containing the phlD gene of known copy number.

3. qPCR Cycling Conditions:

-

Initial Denaturation: 95°C for 10 minutes.

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

-

Determine the threshold cycle (Ct) for each sample and standard.

-

Generate a standard curve by plotting the Ct values of the standards against the logarithm of their known copy numbers.

-

Calculate the copy number of the phlD gene in the unknown samples by interpolating their Ct values on the standard curve.[16][17][18]

Construction of a phlD Gene Knockout Mutant

This protocol describes a general workflow for creating an unmarked deletion of the phlD gene in Pseudomonas using a suicide vector-based homologous recombination strategy.

Caption: A typical workflow for creating a gene knockout mutant.

1. Construction of the Deletion Vector:

-

Amplify by PCR the upstream and downstream regions (homologous arms, ~500-1000 bp each) flanking the phlD gene from the wild-type Pseudomonas genomic DNA.

-

Clone these two fragments into a suicide vector that cannot replicate in Pseudomonas and carries a counter-selectable marker (e.g., sacB, which confers sucrose sensitivity). The fragments should be cloned in the same orientation as they are in the genome, effectively replacing the phlD gene with the vector's multiple cloning site.

2. Introduction of the Vector into Pseudomonas:

-

Transform the constructed suicide vector into a suitable E. coli strain for conjugation (e.g., a strain carrying the necessary transfer functions).

-

Transfer the vector from E. coli to the target Pseudomonas strain via biparental or triparental mating.

3. Selection of Mutants:

-

Select for Pseudomonas cells that have integrated the suicide vector into their chromosome via a single homologous recombination event. This is done by plating the conjugation mixture on a medium containing an antibiotic to which the suicide vector confers resistance and a carbon source that E. coli cannot utilize.

-

To select for the second recombination event (excision of the vector), culture the single-crossover mutants in a medium without antibiotic selection and then plate them on a medium containing sucrose. Cells that have lost the sacB gene (and thus the integrated vector) will be able to grow, while those that retain it will be killed.

4. Verification of the Deletion:

-

Screen the sucrose-resistant colonies by PCR using primers that flank the phlD gene. The wild-type strain will produce a larger PCR product than the deletion mutant.

-

Confirm the deletion by sequencing the PCR product from the putative mutant.[19][20][21]

This guide provides a foundational understanding of the phlD gene cluster and its role in 2,4-DAPG synthesis. The provided data and protocols serve as a valuable resource for researchers investigating the biosynthesis and regulation of this important antibiotic, with applications in biocontrol, drug discovery, and synthetic biology.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Evolutionary History of the phl Gene Cluster in the Plant-Associated Bacterium Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolutionary history of the phl gene cluster in the plant-associated bacterium Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Transcriptional Regulator PhlH Modulates this compound Biosynthesis in Response to the Biosynthetic Intermediate and End Product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of interactions between the transcriptional repressor PhlF and its binding site at the phlA promoter in Pseudomonas fluorescens F113 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Transcriptional Regulator PhlH Modulates this compound Biosynthesis in Response to the Biosynthetic Intermediate and End Product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Quantification of this compound Produced by Fluorescent Pseudomonas spp. In Vitro and in the Rhizosphere of Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation of this compound from a Fluorescent Pseudomonad and Investigation of Physiological Parameters Influencing Its Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. frontiersin.org [frontiersin.org]

- 15. Distribution of this compound Biosynthetic Genes among the Pseudomonas spp. Reveals Unexpected Polyphyletism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of this compound-Producing Pseudomonas fluorescens Strains in the Plant Rhizosphere by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Relative and Absolute Quantitative Real-Time PCR-Based Quantifications of hcnC and phlD Gene Transcripts in Natural Soil Spiked with Pseudomonas sp. Strain LBUM300 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An improved method for rapid generation of unmarked Pseudomonas aeruginosa deletion mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Precision-engineering the Pseudomonas aeruginosa genome with two-step allelic exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 21. kamounlab.dreamhosters.com [kamounlab.dreamhosters.com]

Spectroscopic Profile of 2,4-Diacetylphloroglucinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Diacetylphloroglucinol (DAPG), a naturally occurring phenolic compound with significant biological activities. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics, offering a valuable resource for its identification, characterization, and application in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 5.98 | s | 1H | H-5 | CDCl₃ |

| 2.55 | s | 6H | 2 x -COCH₃ | CDCl₃ |

| 5.79 | s | 1H | Ar-H | acetonitrile-d₃ |

| 2.63 | s | 6H | 2 x -COCH₃ | acetonitrile-d₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 204.70 | 2 x C=O | acetonitrile-d₃ |

| 169.59 | 2 x C-OH | acetonitrile-d₃ |

| 167.08 | C-OH | acetonitrile-d₃ |

| 104.64 | 2 x C-COCH₃ | acetonitrile-d₃ |

| 95.47 | C-5 | acetonitrile-d₃ |

| 28.58 | 2 x -CH₃ | acetonitrile-d₃ |

Table 3: Mass Spectrometry Data

| m/z | Interpretation | Method |

| 210 | [M]+ | GC-MS |

| 195 | [M-CH₃]+ | GC-MS |

| 177 | [M-CH₃-H₂O]+ | GC-MS |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

A small quantity of purified this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or acetonitrile-d₃, in a standard 5 mm NMR tube. The concentration is adjusted to obtain a good signal-to-noise ratio.

Instrumentation and Parameters:

¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer.

-

¹H NMR: Spectra are acquired at a frequency of 300 MHz.

-

¹³C NMR: Spectra are acquired at a frequency of 128 MHz.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

The sample containing this compound is dissolved in a suitable volatile solvent, such as ethyl acetate, prior to injection into the GC-MS system.

Instrumentation and Parameters: An Agilent GC-MS instrument equipped with an HP-5 column (30 m length) is utilized.[1]

-

Carrier Gas: High purity helium is used as the carrier gas.[1]

-

Oven Temperature Program: The initial oven temperature is set at 50°C and gradually increased to 280°C at a rate of 10°C/min.[1]

-

Ionization: Electron Impact (EI) ionization is typically used.

Visualized Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

References

A Technical Guide to the Chemical Synthesis of 2,4-Diacetylphloroglucinol (DAPG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diacetylphloroglucinol (DAPG) is a polyketide natural product of significant interest within the scientific community. Produced by several species of fluorescent Pseudomonas bacteria, it exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and phytotoxic properties.[1][2] These characteristics make DAPG a compelling molecule for research in agriculture, as a potential biocontrol agent, and in medicine for drug development. This technical guide provides an in-depth overview of the primary chemical synthesis methods for DAPG, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways.

Chemical Synthesis Methodologies

The chemical synthesis of this compound can be primarily achieved through two classical organic reactions: Friedel-Crafts acylation and the Hoesch reaction. Both methods utilize phloroglucinol as the starting aromatic core, taking advantage of its highly activated nature towards electrophilic aromatic substitution.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust and high-yielding method for the synthesis of DAPG. This reaction involves the di-acetylation of phloroglucinol using an acetylating agent, typically acetic anhydride, in the presence of a Lewis or Brønsted acid catalyst. Several catalytic systems have been successfully employed, each with its own advantages in terms of yield, reaction conditions, and environmental impact.

| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Boron trifluoride-etherate (BF₃·OEt₂) | Acetic Anhydride | Not specified | Not specified | Not specified | 90 | [1] |

| Silica Sulfuric Acid (SSA) | Acetic Anhydride | Solvent-free (Ultrasound-assisted) | 60 | 15-20 min | 95 | [3] |

| Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Acetic Anhydride | Ethyl Acetate | Room Temperature | 8-23 h | Good to Excellent | [4] |

| Methanesulfonic Acid (MSA) | Acetic Anhydride | Solvent-free (Ultrasound-assisted) | 60 | Not specified | 82 | [3] |

Protocol 1: Synthesis of DAPG using Boron Trifluoride-Etherate

This protocol is adapted from a reported convenient synthesis of DAPG.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2-acetylphloroglucinol in acetic anhydride.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add boron trifluoride-etherate as the catalyst.

-

Reaction: Allow the reaction to proceed, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water to quench the reaction and precipitate the product.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound. A reported yield for a similar one-step synthesis from 2-acetylphloroglucinol is 90%.[1]

Protocol 2: Ultrasound-Assisted Synthesis of DAPG using Silica Sulfuric Acid (SSA)

This environmentally benign protocol utilizes a solid acid catalyst and ultrasound irradiation.[3]

-

Reactant Mixture: In a round-bottom flask, combine phloroglucinol (1 mmol), acetic anhydride (2 mmol), and silica sulfuric acid (10% w/w).

-

Reaction: Place the flask in an ultrasonic bath and irradiate at 60°C for 15-20 minutes.

-

Work-up: After the reaction is complete, add ethyl acetate to the mixture and stir.

-

Purification: Remove the catalyst by filtration. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary, although this method often yields a product of high purity. A yield of 95% has been reported for this method.[3]

Caption: Friedel-Crafts acylation of phloroglucinol to this compound.

Hoesch Reaction

The Hoesch reaction (or Houben-Hoesch reaction) provides an alternative route to aryl ketones from electron-rich arenes and nitriles. For the synthesis of DAPG, phloroglucinol is reacted with two equivalents of a nitrile, such as acetonitrile, in the presence of a Lewis acid catalyst and hydrogen chloride.[5]

The following is a proposed protocol for the diacetylation of phloroglucinol based on the established procedure for mono-acetylation.[6]

-

Reaction Setup: In a flask equipped for gas inlet and protected from moisture, suspend anhydrous phloroglucinol (1 equivalent) and a Lewis acid catalyst (e.g., anhydrous zinc chloride) in anhydrous ether.

-

Reagent Addition: Add anhydrous acetonitrile (at least 2 equivalents).

-

Reaction Initiation: Cool the mixture in an ice-salt bath and bubble dry hydrogen chloride gas through the solution for several hours.

-

Incubation: Seal the flask and store it in a cold environment for several days to allow for the formation of the ketimine hydrochloride intermediate.

-

Hydrolysis: Decant the ether and hydrolyze the resulting precipitate by boiling with water for a few hours.

-

Purification: Cool the aqueous solution and collect the precipitated crude DAPG. The product can be purified by recrystallization.

Note: The specific yield and optimal conditions for the diacetylation of phloroglucinol via the Hoesch reaction are not as well-documented as the Friedel-Crafts acylation.

Caption: Hoesch reaction for the synthesis of this compound.

Biosynthesis of this compound

While not a chemical synthesis in the traditional sense, understanding the biosynthetic pathway of DAPG is crucial for researchers exploring microbial production as an alternative to chemical methods. In Pseudomonas fluorescens, the biosynthesis is governed by the phl gene cluster.[7]

The key steps involve:

-

Phloroglucinol Synthesis: The enzyme PhlD, a type III polyketide synthase, catalyzes the condensation of three molecules of malonyl-CoA to form phloroglucinol.

-

Acetylation: The enzymes PhlA, PhlB, and PhlC are involved in the subsequent acetylation of phloroglucinol to monoacetylphloroglucinol (MAPG) and finally to this compound (DAPG).[7]

Caption: High-level workflow for the biosynthesis of this compound.

Conclusion

The chemical synthesis of this compound is well-established, with the Friedel-Crafts acylation offering a particularly efficient and high-yielding route. Recent advancements have focused on developing more environmentally friendly catalytic systems for this transformation. The Hoesch reaction presents a viable, albeit less documented, alternative. For researchers interested in sustainable production, the biosynthetic pathway in Pseudomonas fluorescens offers a promising avenue for exploration. This guide provides the foundational knowledge for the synthesis of DAPG, enabling further research and development of this versatile natural product.

References

- 1. Convenient synthesis of this compound, a natural antibiotic involved in the control of take-all disease of wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A greatly improved procedure for the synthesis of an antibiotic-drug candidate this compound over silica sulphuric acid catalyst: multiva ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05424K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Identification and characterization of a gene cluster for synthesis of the polyketide antibiotic this compound from Pseudomonas fluorescens Q2-87 - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-Diacetylphloroglucinol: A Technical Guide to a Broad-Spectrum Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diacetylphloroglucinol (DAPG) is a polyketide secondary metabolite produced by several species of fluorescent Pseudomonas, most notably those associated with plant roots.[1][2] This phenolic compound has garnered significant attention for its potent, broad-spectrum antimicrobial activity against a wide range of plant and human pathogens, including bacteria, fungi, oomycetes, and nematodes.[3][4] Its multifaceted mode of action, coupled with its role in complex microbial interactions, makes it a compelling subject for both fundamental research and translational drug development. This technical guide provides an in-depth overview of DAPG, focusing on its antimicrobial properties, biosynthesis, mechanism of action, and key experimental methodologies for its study.

Antimicrobial Spectrum and Efficacy

DAPG exhibits a broad inhibitory and bactericidal/fungicidal activity against a diverse array of microorganisms. Gram-positive bacteria generally show higher susceptibility to DAPG compared to Gram-negative bacteria.[5][6] The compound is also effective against various fungal pathogens, including those of agricultural and clinical relevance.[7][8] The antimicrobial efficacy of DAPG is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentration of the antibiotic that prevents visible growth or kills 99.9% of the initial inoculum, respectively.

Quantitative Antimicrobial Activity of this compound

| Target Organism | Strain | Activity Metric | Concentration (µg/mL) | Reference |

| Gram-Negative Bacteria | ||||

| Chromobacterium violaceum | ATCC 31532 | MBC | 48 | [5] |

| Escherichia coli | K12 | MBC | 300 | [5] |

| Pectobacterium carotovorum | VKM-B1247 | - | - | [5] |

| Pseudomonas sp. | - | Resistant | >300 | [5] |

| Ralstonia solanacearum | - | MIC | 90 | [9][10] |

| Gram-Positive Bacteria | ||||

| Staphylococcus aureus | 209P | MBC | 2 | [5] |

| Enterococcus faecium | ICIS 153 | MBC | 100 | [5] |

| Vancomycin-resistant Staphylococcus aureus (VRSA) | Various | MIC | 4 (mg/L) | [11] |

| Vancomycin hetero-resistant S. aureus (h-VRSA) | - | MIC | 4 (mg/L) | [11] |

| Vancomycin-resistant Enterococcus (VRE) | Genotype A & B | MIC | 8 (mg/L) | [11] |

| Vancomycin-resistant Enterococcus (VRE) | Genotype C | Resistant | >16 (mg/L) | [11] |

| Fungi | ||||

| Candida albicans | ATCC 10231 | MIC | 125 | [7] |

Mechanism of Action

The primary mode of action of DAPG involves the disruption of cellular membranes.[5][12] In bacteria, this leads to a rapid increase in membrane permeability, causing leakage of intracellular contents and ultimately cell death.[5][12] Atomic force microscopy has visualized these effects as time-dependent disturbances in the outer membrane of Escherichia coli and signs of intracellular leakage in Staphylococcus aureus.[5] Interestingly, DAPG does not appear to induce DNA or protein damage, suggesting its primary target is the cell envelope.[5][12]

In fungi, DAPG's mechanism is also linked to membrane disruption, which leads to the uncoupling of respiration and ATP synthesis.[7][8]

Beyond its direct antimicrobial effects, DAPG also functions as a signaling molecule. At subinhibitory concentrations, it can interfere with quorum sensing (QS) systems in bacteria, such as by reducing the biosynthesis of acyl-homoserine lactones in Pectobacterium carotovorum.[5][12] This disruption of cell-to-cell communication can attenuate virulence and biofilm formation.

References

- 1. Convenient synthesis of this compound, a natural antibiotic involved in the control of take-all disease of wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of this compound from a Fluorescent Pseudomonad and Investigation of Physiological Parameters Influencing Its Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptional Regulator PhlH Modulates this compound Biosynthesis in Response to the Biosynthetic Intermediate and End Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. Bacterial-Derived Plant Protection Metabolite this compound: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Modulates Candida albicans Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound producing Pseudomonas fluorescens JM-1 for management of ear rot disease caused by Fusarium moniliforme in Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization and Assessment of 2, 4-Diacetylphloroglucinol (DAPG)-Producing Pseudomonas fluorescens VSMKU3054 for the Management of Tomato Bacterial Wilt Caused by Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization and Assessment of 2, 4-Diacetylphloroglucinol (DAPG)-Producing Pseudomonas fluorescens VSMKU3054 for the Management of Tomato Bacterial Wilt Caused by Ralstonia solanacearum [mdpi.com]

- 11. Antibacterial activity of this compound produced by Pseudomonas sp. AMSN isolated from a marine alga, against vancomycin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bacterial-Derived Plant Protection Metabolite this compound: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Threat: A Technical Guide to the Antifungal and Antibacterial Activities of 2,4-Diacetylphloroglucinol (2,4-DAPG)

For Researchers, Scientists, and Drug Development Professionals